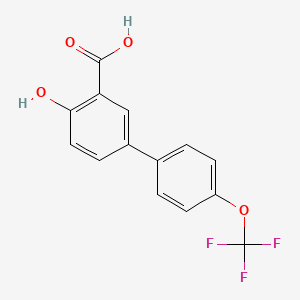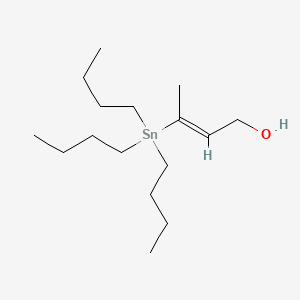
(E)-3-(Tributylstannyl)-2-buten-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(Tributylstannyl)-2-buten-1-ol is an organotin compound characterized by the presence of a stannyl group attached to a butenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Tributylstannyl)-2-buten-1-ol typically involves the reaction of tributylstannyl anion with suitable alkenyl halides. One common method includes the preparation of tributylstannyl potassium (Bu3SnK) from hexabutyldistannane (Bu3SnSnBu3) with potassium in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C . This stannyl anion can then react with alkenyl halides to form the desired stannylated product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organotin chemistry and large-scale synthesis of similar compounds suggest that the process would involve the use of large reactors, controlled atmospheres, and precise temperature regulation to ensure high yields and purity.
化学反应分析
Types of Reactions
(E)-3-(Tributylstannyl)-2-buten-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be substituted by other nucleophiles through classic SN2 mechanisms or electron-transfer processes.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: For cross-coupling reactions, palladium catalysts like Pd(PPh3)4 are often employed.
Copper(I) Iodide (CuI): Used as a co-catalyst in Sonogashira coupling reactions.
Tetrabutylammonium Hydroxide (TBAOH): Acts as an activator in certain cross-coupling reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, cross-coupling reactions can yield various substituted alkenes and enynes .
科学研究应用
(E)-3-(Tributylstannyl)-2-buten-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate the formation of carbon-carbon bonds.
Material Science:
作用机制
The mechanism of action of (E)-3-(Tributylstannyl)-2-buten-1-ol involves the reactivity of the stannyl group. The stannyl group can participate in electron-transfer processes, leading to the formation of stannyl radicals and subsequent reaction intermediates . These intermediates can then undergo further transformations to yield the desired products.
相似化合物的比较
Similar Compounds
(E)-1-(Tributylstannyl)-1-octene-3-ol: Similar in structure but with a longer carbon chain.
(E)-1,2-Bis(tributylstannyl)ethene: Contains two stannyl groups attached to an ethene backbone.
Uniqueness
(E)-3-(Tributylstannyl)-2-buten-1-ol is unique due to its specific stannylation pattern and the presence of a hydroxyl group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science.
属性
分子式 |
C16H34OSn |
|---|---|
分子量 |
361.2 g/mol |
IUPAC 名称 |
(E)-3-tributylstannylbut-2-en-1-ol |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |
InChI 键 |
PBOXKNHPWLMREP-UHFFFAOYSA-N |
手性 SMILES |
CCCC[Sn](CCCC)(CCCC)/C(=C/CO)/C |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086716.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086724.png)
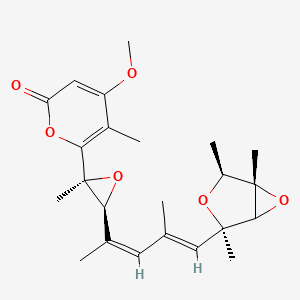
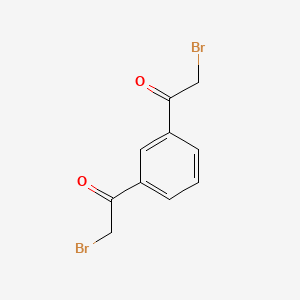

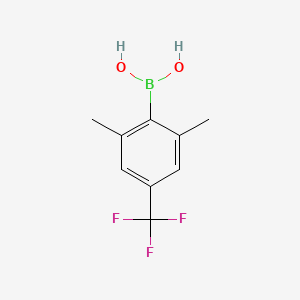
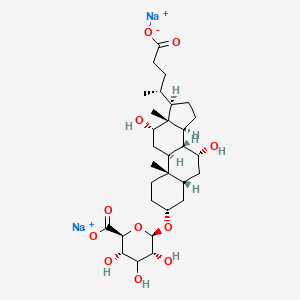
![2-(Furan-2-ylmethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086755.png)
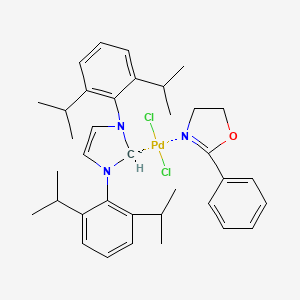
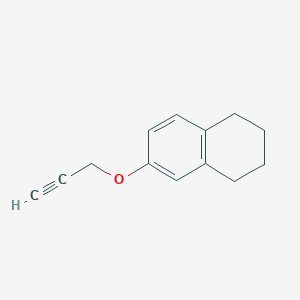

![1-(4-Hydroxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086774.png)
